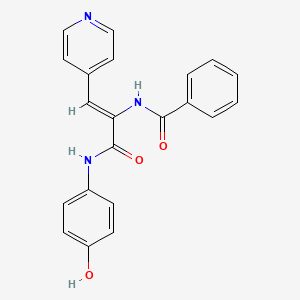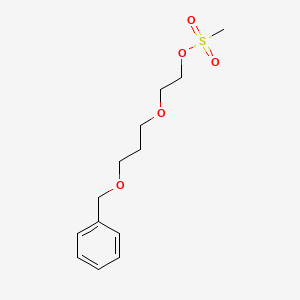
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate is an organic compound with the molecular formula C13H20O5S. It is a derivative of methanesulfonic acid and is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to an ethyl methanesulfonate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate typically involves the reaction of 3-(benzyloxy)propanol with ethyl methanesulfonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, amines, or thioethers.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Scientific Research Applications
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group acts as a leaving group, facilitating the formation of a reactive intermediate that can undergo nucleophilic attack. This results in the formation of new covalent bonds and the modification of the target molecule’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: A simpler analog that lacks the benzyloxy and propoxy groups.
Methyl methanesulfonate: Another analog with a methyl group instead of the ethyl group.
Benzyl methanesulfonate: Contains a benzyl group directly attached to the methanesulfonate moiety.
Uniqueness
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate is unique due to the presence of both benzyloxy and propoxy groups, which confer distinct reactivity and properties compared to its simpler analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C13H20O5S |
|---|---|
Molecular Weight |
288.36 g/mol |
IUPAC Name |
2-(3-phenylmethoxypropoxy)ethyl methanesulfonate |
InChI |
InChI=1S/C13H20O5S/c1-19(14,15)18-11-10-16-8-5-9-17-12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
InChI Key |
JKVVJXAGNSMNHO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



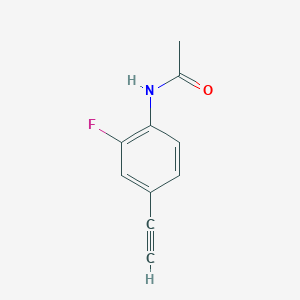
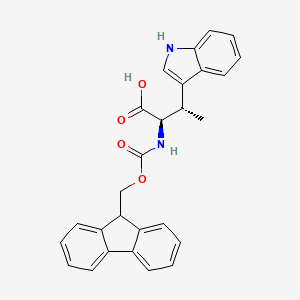

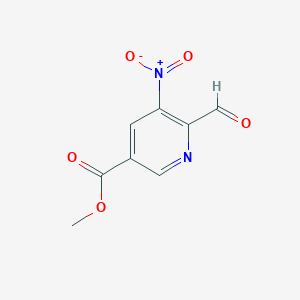
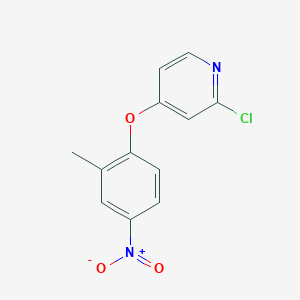
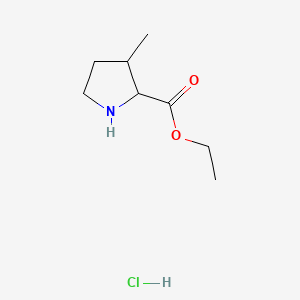

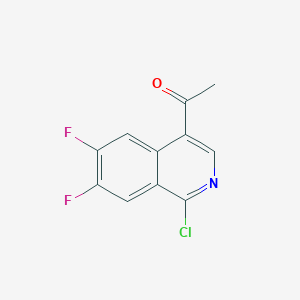
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
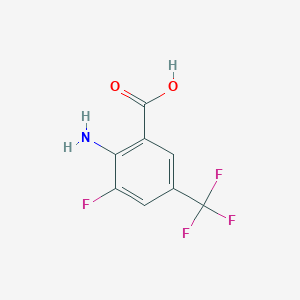
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
